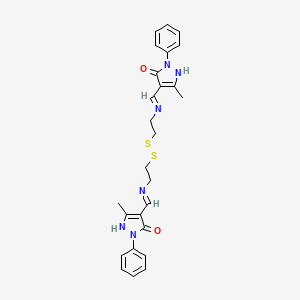
Dithiobis(ethyleneiminomethylidyne)bis(3-methyl-1-phenyl-2-pyrazolin-5-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dithiobis(ethyleneiminomethylidyne)bis(3-methyl-1-phenyl-2-pyrazolin-5-one) is a complex organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dithiobis(ethyleneiminomethylidyne)bis(3-methyl-1-phenyl-2-pyrazolin-5-one) typically involves a multi-step process. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with ethyleneimine and a dithiobis compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sodium acetate, at room temperature . The resulting product is then purified through filtration and characterized using various spectroscopic techniques, including IR and NMR .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dithiobis(ethyleneiminomethylidyne)bis(3-methyl-1-phenyl-2-pyrazolin-5-one) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used to oxidize the compound under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, typically under an inert atmosphere.
Substitution: Substitution reactions often involve nucleophiles, such as amines or thiols, and are carried out in the presence of a base, such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Dithiobis(ethyleneiminomethylidyne)bis(3-methyl-1-phenyl-2-pyrazolin-5-one) has a wide range of scientific research applications:
Mecanismo De Acción
The primary mechanism of action of Dithiobis(ethyleneiminomethylidyne)bis(3-methyl-1-phenyl-2-pyrazolin-5-one) involves its ability to scavenge free radicals. This antioxidant activity is crucial in protecting cells from oxidative stress and damage. The compound interacts with free radicals, neutralizing them and preventing them from causing cellular damage. Additionally, it may inhibit specific enzymes, such as lipoxygenase, which are involved in the production of reactive oxygen species .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its antioxidant properties and used in similar applications.
4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These derivatives have been studied for their cytotoxic effects and radical scavenging activity.
Uniqueness
Dithiobis(ethyleneiminomethylidyne)bis(3-methyl-1-phenyl-2-pyrazolin-5-one) stands out due to its unique structural features, which confer enhanced stability and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
24664-57-1 |
|---|---|
Fórmula molecular |
C26H28N6O2S2 |
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
5-methyl-4-[2-[2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]ethyldisulfanyl]ethyliminomethyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C26H28N6O2S2/c1-19-23(25(33)31(29-19)21-9-5-3-6-10-21)17-27-13-15-35-36-16-14-28-18-24-20(2)30-32(26(24)34)22-11-7-4-8-12-22/h3-12,17-18,29-30H,13-16H2,1-2H3 |
Clave InChI |
BNWFHKIGMPPSKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCCSSCCN=CC3=C(NN(C3=O)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-2-[4-(diethylamino)phenyl]ethenyl}-1,3,3-trimethyl-3H-indolium](/img/structure/B14163458.png)
![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dihydroxy-2,3-dihydro-1H-inden-1-one](/img/structure/B14163464.png)

![3-[(2-Chlorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14163474.png)

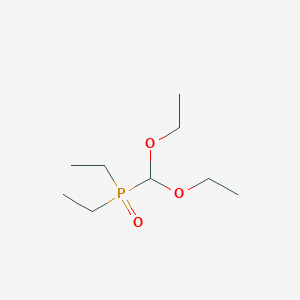
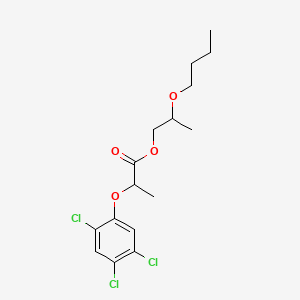
![N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14163499.png)
![2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione](/img/structure/B14163512.png)
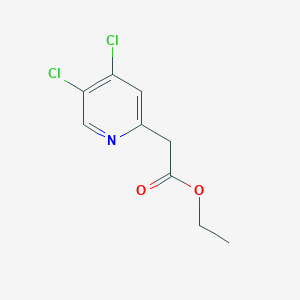
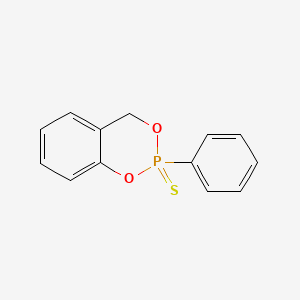

![1-[2-[(2-Amino-5-carbamoyloxy-3,4-dihydroxypentanoyl)amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]-3-ethenylazetidine-2-carboxylic acid](/img/structure/B14163533.png)
![(3aR,3bS,5aS,6S,8aS,8bR)-6-hydroxy-3a,5a,6-trimethyl-3,3b,4,5,7,8,8a,8b,9,10-decahydroindeno[5,4-e]inden-2-one](/img/structure/B14163536.png)
